molecular formula C5H4N2O2S B15312932 5-Sulfanylpyrazine-2-carboxylicacid

5-Sulfanylpyrazine-2-carboxylicacid

Cat. No.: B15312932
M. Wt: 156.16 g/mol
InChI Key: DBJFGIYRQKQREG-UHFFFAOYSA-N
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Description

5-Sulfanylpyrazine-2-carboxylic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a sulfanyl group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

5-Sulfanylpyrazine-2-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

5-Sulfanylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-sulfanylpyrazine-2-carboxylic acid in biological systems often involves the inhibition of key enzymes or pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a sulfanyl group.

    6-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a sulfanyl group.

    5-Tert-butylpyrazine-2-carboxylic acid: Contains a tert-butyl group instead of a sulfanyl group.

Uniqueness

5-Sulfanylpyrazine-2-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of sulfur-containing heterocycles and for exploring new pharmacological activities.

Properties

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

IUPAC Name

6-sulfanylidene-1H-pyrazine-3-carboxylic acid

InChI

InChI=1S/C5H4N2O2S/c8-5(9)3-1-7-4(10)2-6-3/h1-2H,(H,7,10)(H,8,9)

InChI Key

DBJFGIYRQKQREG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=S)N1)C(=O)O

Origin of Product

United States

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